Fluoride-Triggered Oxidation Potential Shift: Pinacol Ester vs. Trimethylsilyl Analogue
In a direct head-to-head cyclic voltammetry study, the oxidation peak potential (Epox) of 4,4,5,5-tetramethyl-2-(3-phenylprop-1-en-1-yl)-1,3,2-dioxaborolane shifted negatively by 0.90 V upon addition of fluoride ions (from 1.85 V to 0.95 V vs. SCE), whereas the corresponding cinnamyltrimethylsilane analogue showed a much more positive Epox of 1.40 V vs. SCE under the same fluoride-containing conditions [1]. The magnitude of the fluoride-induced shift is 0.45 V larger for the pinacol ester than for the silyl compound, attributable to the formation of a negatively charged boron-ate complex [1].
| Evidence Dimension | Oxidation peak potential (Epox) in the presence of fluoride ions |
|---|---|
| Target Compound Data | 0.95 V vs. SCE (with 0.1 M Et4NF-4HF/MeCN) |
| Comparator Or Baseline | Cinnamyltrimethylsilane: 1.40 V vs. SCE (with 0.1 M Et4NF-4HF/MeCN); Target compound without fluoride: 1.85 V vs. SCE |
| Quantified Difference | Δ = 0.90 V negative shift upon fluoride addition for the pinacol ester; pinacol ester Epox is 0.45 V lower than the silyl analogue under identical fluoride conditions |
| Conditions | 0.1 M Bu4NClO4/MeCN or 0.1 M Et4NF-4HF/MeCN; Pt disk electrode (φ = 0.8 mm); scan rate 100 mV/s; reference SCE |
Why This Matters
The substantially larger fluoride-responsive electrochemical shift makes this pinacol ester a superior candidate over the silyl analogue for fluoride-sensing applications and anodic alkoxylation methodologies where fluoride-mediated activation is required.
- [1] Ohtsuka, K.; Inagi, S.; Fuchigami, T. Electrochemical Properties and Reactions of Organoboronic Acid Esters Containing Unsaturated Bonds at Their α-Position. Journal of the Electrochemical Society, 2017, 164 (2), G23–G28. View Source
